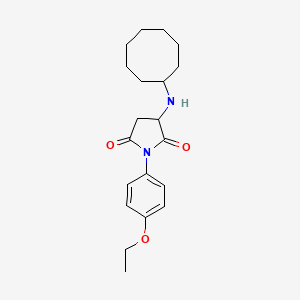![molecular formula C23H18N2O3S B3927331 2-[2-hydroxy-3-(10H-phenothiazin-10-yl)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B3927331.png)
2-[2-hydroxy-3-(10H-phenothiazin-10-yl)propyl]-1H-isoindole-1,3(2H)-dione
Overview
Description
2-[2-hydroxy-3-(10H-phenothiazin-10-yl)propyl]-1H-isoindole-1,3(2H)-dione is a complex organic compound that features a phenothiazine moiety linked to an isoindole structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-hydroxy-3-(10H-phenothiazin-10-yl)propyl]-1H-isoindole-1,3(2H)-dione typically involves the reaction of 10H-phenothiazine with an appropriate isoindole derivative under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity. For instance, phenothiazine derivatives can be synthesized by reacting 10H-phenothiazine with various alkylating agents .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. This often includes the use of continuous flow reactors and automated systems to maintain consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-[2-hydroxy-3-(10H-phenothiazin-10-yl)propyl]-1H-isoindole-1,3(2H)-dione can undergo several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the phenothiazine moiety, using reagents like alkyl halides.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Alkylating agents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenothiazine moiety can lead to sulfoxides or sulfones, while reduction can yield amines or alcohols.
Scientific Research Applications
2-[2-hydroxy-3-(10H-phenothiazin-10-yl)propyl]-1H-isoindole-1,3(2H)-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[2-hydroxy-3-(10H-phenothiazin-10-yl)propyl]-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. For instance, phenothiazine derivatives are known to act on dopamine receptors, which can influence neurological activity . Additionally, the compound’s ability to undergo redox reactions makes it useful in various biochemical processes.
Comparison with Similar Compounds
Similar Compounds
10H-phenothiazine: A parent compound with similar structural features and applications.
2-((10-alkyl-10H-phenothiazin-3-yl)methylene)malononitrile: Another phenothiazine derivative with applications in organic electronics.
2-chloro-10H-phenothiazine: Known for its use in medicinal chemistry and as a precursor for more complex molecules.
Uniqueness
2-[2-hydroxy-3-(10H-phenothiazin-10-yl)propyl]-1H-isoindole-1,3(2H)-dione is unique due to its combined phenothiazine and isoindole structures, which confer distinct chemical and biological properties. This dual functionality allows for a broader range of applications compared to simpler phenothiazine derivatives.
Properties
IUPAC Name |
2-(2-hydroxy-3-phenothiazin-10-ylpropyl)isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O3S/c26-15(14-25-22(27)16-7-1-2-8-17(16)23(25)28)13-24-18-9-3-5-11-20(18)29-21-12-6-4-10-19(21)24/h1-12,15,26H,13-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIVUHWVKZLCEIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC(CN3C4=CC=CC=C4SC5=CC=CC=C53)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


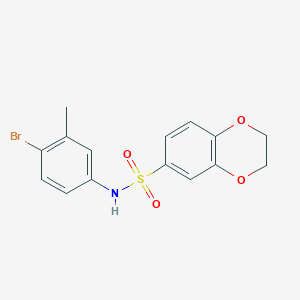
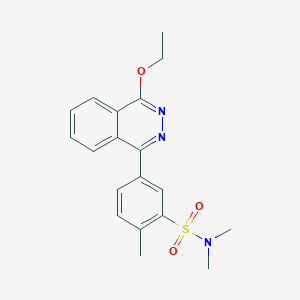
![N-{4-[(3-chlorobenzoyl)amino]phenyl}-2-methyl-3-nitrobenzamide](/img/structure/B3927271.png)
![11-(4-methylphenyl)-10-pentanoyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B3927272.png)
![1-(2,3-dimethyl-1H-indol-1-yl)-3-[(2,5-dimethylphenyl)amino]-2-propanol ethanedioate (salt)](/img/structure/B3927279.png)
![1-{5-[2-hydroxy-3-(1-piperidinyl)propoxy]-2-methyl-1-phenyl-1H-indol-3-yl}ethanone](/img/structure/B3927295.png)
![N-{[(4-fluorophenyl)amino]carbonothioyl}-4-methoxy-3-nitrobenzamide](/img/structure/B3927300.png)
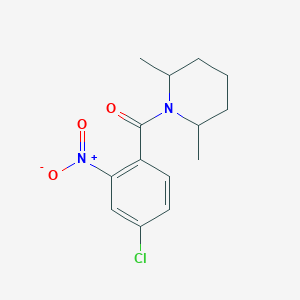
![N-(2,4-dichlorophenyl)-N'-[3-(1H-imidazol-1-yl)propyl]thiourea](/img/structure/B3927307.png)
![N~2~-(2,4-dimethylphenyl)-N~1~-{2-[(4-methylbenzyl)thio]ethyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B3927310.png)
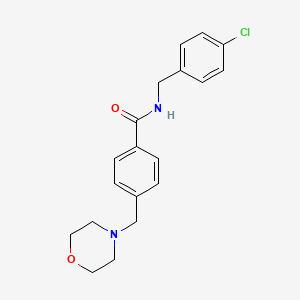
![N-(2-furylmethyl)-4-[(phenylthio)methyl]benzamide](/img/structure/B3927330.png)
![2-[(4-chlorophenyl)sulfanyl]-N-{2-[(4-chlorophenyl)sulfanyl]ethyl}propanamide](/img/structure/B3927339.png)
